10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid is a complex organic compound belonging to the dibenzoxazepine family
Vorbereitungsmethoden
The synthesis of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid involves several steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzoxazepines . Industrial production methods often utilize microwave-induced reactions due to their efficiency and shorter reaction times .
Analyse Chemischer Reaktionen
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming complex ring structures.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel antagonist, it inhibits the influx of calcium ions into cells, which can modulate various physiological processes . Additionally, its role as a histamine H4 receptor agonist involves binding to the receptor and activating downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid can be compared to other dibenzoxazepine derivatives, such as:
Dibenz(b,f)(1,4)oxazepine: Known for its use as an antidepressant and analgesic.
Dibenz(b,f)(1,4)thiazepine: Employed in the treatment of allergic conditions.
Dibenz(b,e)(1,4)oxazepine: Another isomer with distinct pharmacological activities.
The uniqueness of this compound lies in its specific structural modifications, such as the presence of a fluorine atom and an acetic acid moiety, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
109790-28-5 |
---|---|
Molekularformel |
C16H12FNO4 |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
2-(9-fluoro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl)propanoic acid |
InChI |
InChI=1S/C16H12FNO4/c1-8(16(20)21)9-2-5-12-14(6-9)22-13-7-10(17)3-4-11(13)15(19)18-12/h2-8H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZHJNVGCCPBBFPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.